molecular formula C9H20ClNO B2849034 (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride CAS No. 909547-91-7

(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B2849034
CAS No.: 909547-91-7
M. Wt: 193.72
InChI Key: WBZOGCBGYVDNTR-QRPNPIFTSA-N
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Description

(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO and its molecular weight is 193.72. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Catalysis

Research has demonstrated the utility of pyrrolidine derivatives in coordination chemistry, particularly in enantiopure coordination partners for cations and in the synthesis of complex nickel compounds with unique structural and catalytic properties. For example, Wang and Englert (2019) explored the absolute structure of a chiral pyrrolidine derivative, highlighting its potential as an enantiopure coordination partner for cations, using a combination of diffraction, CD spectroscopy, and theoretical calculations (Ai Wang & U. Englert, 2019). Additionally, Kermagoret and Braunstein (2008) synthesized mono- and dinuclear nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands, showcasing their catalytic activities in the oligomerization of ethylene (Anthony Kermagoret & P. Braunstein, 2008).

Material Science

Pyrrolidine derivatives have been employed in material science, particularly in the synthesis of polymers with specific end-functionalizations. Morgan and Storey (2010) utilized N-(2-tert-Butoxyethyl)pyrrole to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations, resulting in primary hydroxy-terminated polyisobutylene with near-quantitative end-capping. This research opens pathways for the development of materials with tailored properties (D. Morgan & R. Storey, 2010).

Organic Synthesis

In organic synthesis, pyrrolidine derivatives have shown promise in the synthesis of compounds with potential therapeutic applications. Lin et al. (1997) conducted structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, demonstrating its cognitive-enhancing properties and potential as a treatment for cognitive disorders (N. Lin et al., 1997).

Environmental Chemistry

Pyrrolidine derivatives are also utilized in environmental chemistry applications. For example, the development of a metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions demonstrates the potential for green and efficient catalysis (Green Chemistry, 2009).

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZOGCBGYVDNTR-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H]1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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